alpha-Amino-beta-benzoylpropionic acid

Description

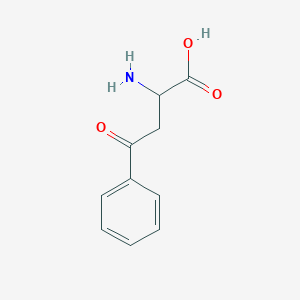

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCVKLRAOSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328636 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-92-3 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advances in the Synthesis of α Amino β Benzoylpropionic Acid and Its Analogues

Established Synthetic Pathways and Optimization Studies

The creation of α-amino-β-benzoylpropionic acid has been approached through several established methods, each with its own set of advantages and limitations. These methods often involve multiple steps and have been the subject of optimization studies to improve yields and reaction conditions.

Conventional Multistep Syntheses from Aromatic Precursors

One of the foundational methods for synthesizing related structures, such as β-benzoylpropionic acid, involves the Friedel-Crafts acylation of an aromatic precursor like benzene (B151609) with succinic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride. orgsyn.orgquickcompany.in This reaction forms the carbon skeleton of the molecule. The resulting β-benzoylpropionic acid can then potentially undergo further reactions, such as amination at the α-position, to yield the desired α-amino-β-benzoylpropionic acid.

The conventional synthesis of β-benzoylpropionic acid can be summarized as follows:

Acylation: Benzene is acylated with succinic anhydride in the presence of anhydrous aluminum chloride. orgsyn.orgquickcompany.in

Hydrolysis: The reaction mixture is then hydrolyzed, typically with hydrochloric acid, to yield the crude β-benzoylpropionic acid. orgsyn.org

Purification: The crude product is often purified by dissolution in a sodium carbonate solution, followed by filtration and re-acidification to precipitate the purified acid. orgsyn.org

Microwave irradiation has been explored as a greener alternative to conventional heating for the Friedel-Crafts acylation step, significantly reducing reaction times and improving yields. quickcompany.in

Application of N-Acylimino Acetates in Amino Acid Derivatization

N-acylimino acetates serve as versatile intermediates in the synthesis of various α-amino acid derivatives. capes.gov.br These reactive species can be generated in situ from N-acylamino-2-bromoacetates and react with a range of nucleophiles. capes.gov.br This methodology provides a pathway to introduce diverse side chains, and in principle, could be adapted for the synthesis of α-amino-β-benzoylpropionic acid by employing a suitable benzoyl-containing nucleophile. The use of t-butyl protection for the resulting amino acid derivatives facilitates their conversion to the free amino acids. capes.gov.br Furthermore, enzymatic resolution using hog renal acylase can be employed for the simultaneous deprotection and optical resolution of N-acetylated products. capes.gov.br

Approaches Utilizing Electrophilic Glycine (B1666218) Cation Equivalents with Carbon Nucleophiles

The concept of using electrophilic glycine cation equivalents provides another strategic approach to α-amino acid synthesis. This method involves the reaction of a glycine derivative, engineered to act as an electrophile, with a carbon-based nucleophile. For the synthesis of α-amino-β-benzoylpropionic acid, this would entail the use of a nucleophile containing the β-benzoylpropionyl moiety. This strategy allows for the direct formation of the α-amino acid skeleton by coupling the glycine unit with the desired side chain precursor.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis and resolution of α-amino-β-benzoylpropionic acid is of great importance.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. purdue.edunih.gov This can be achieved using chiral auxiliaries, chiral catalysts, or by employing biocatalytic methods. nih.govnih.gov For instance, biocatalytic transamination has emerged as a powerful tool for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. nih.gov

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org A common strategy involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. libretexts.orgnih.gov Following separation, the resolving agent is removed to yield the pure enantiomers of the amino acid. libretexts.org For example, a racemic mixture of a chiral acid can be resolved using an enantiomerically pure amine. researchgate.net

Preparation of Structurally Related Compounds for Comparative Research

The synthesis of compounds structurally related to α-amino-β-benzoylpropionic acid is crucial for comparative studies, particularly for understanding structure-activity relationships and metabolic pathways.

Synthesis of β-Benzoylpropionic Acid as a Metabolic Product and Synthetic Intermediate

β-Benzoylpropionic acid is a key compound that serves both as a synthetic intermediate and a potential metabolic product. orgsyn.orgijariit.comnih.gov Its synthesis is well-established and provides a foundational building block for more complex derivatives.

The most common method for preparing β-benzoylpropionic acid is the Friedel-Crafts acylation of benzene with succinic anhydride and aluminum chloride. orgsyn.org This reaction has been thoroughly documented and optimized. orgsyn.orgquickcompany.in The product can be purified through recrystallization to yield a solid with a melting point of 114-115°C. orgsyn.org

β-Benzoylpropionic acid can also be synthesized through other routes, including the reduction of benzoylacrylic acid and the hydrolysis of benzoylsuccinic ester. orgsyn.orgorgsyn.org It is a versatile intermediate used in the synthesis of various heterocyclic compounds and other organic molecules. ijariit.commedchemexpress.com

| Starting Materials | Reagents | Product | Reference |

| Succinic anhydride, Benzene | Aluminum chloride, Hydrochloric acid | β-Benzoylpropionic acid | orgsyn.org |

| Succinic anhydride, Anisole | Anhydrous Aluminum Chloride, Sodium Hydroxide, Hydrochloric acid | β-(p-Anisoyl)propionic acid | ijariit.com |

| Succinic anhydride, Bromobenzene | Anhydrous Aluminum Chloride, Sodium Hydroxide, Hydrochloric acid | β-(p-Bromobenzoyl)propionic acid | ijariit.com |

Synthetic Routes to β-Benzoylacrylic Acid, a Key Deamination Product

β-Benzoylacrylic acid, a key deamination product of α-amino-β-benzoylpropionic acid, is a valuable intermediate in organic synthesis. Its preparation has been approached through several synthetic strategies.

A primary and well-established method is the Friedel-Crafts acylation of benzene with maleic anhydride, typically catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃). orgsyn.orgnih.gov The reaction involves the dissolution of maleic anhydride in dry, thiophene-free benzene, followed by the portion-wise addition of AlCl₃, which initiates an exothermic reaction. orgsyn.org The mixture is then heated under reflux to complete the reaction. orgsyn.org Hydrolysis of the resulting complex is carefully conducted with water and hydrochloric acid, maintaining cool temperatures to minimize the formation of β-benzoyllactic acid as a byproduct. orgsyn.org The final product, which is reported to be the trans form, can be isolated by distillation of excess benzene and crystallization. orgsyn.org

Alternative routes have also been documented. These include the bromination of β-benzoylpropionic acid followed by dehydrohalogenation, and the reaction of phenylzinc chloride with maleic anhydride. orgsyn.org Another approach involves the condensation of the acid chloride of ethyl hydrogen maleate (B1232345) with benzene in the presence of AlCl₃, followed by hydrolysis. orgsyn.org Each of these methods offers a different pathway to the target molecule, with considerations for starting material availability and reaction conditions.

The table below summarizes key synthetic methodologies for β-benzoylacrylic acid.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Noteworthy Aspects |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, Maleic Anhydride | Anhydrous Aluminum Chloride (AlCl₃) | A common and scalable method; requires careful temperature control during hydrolysis to prevent byproduct formation. orgsyn.org |

| Bromination/Dehydrohalogenation | β-Benzoylpropionic Acid | Bromine, followed by a base | Starts from the reduced form of the target molecule. orgsyn.org |

| Organometallic Reaction | Maleic Anhydride | Phenylzinc Chloride | Utilizes an organometallic reagent to introduce the benzoyl group. orgsyn.org |

Development of Diverse Benzoylpropionic Acid Derivatives

β-Benzoylpropionic acid, also known as 4-oxo-4-phenylbutanoic acid, serves as a versatile starting material for the synthesis of a wide range of derivatives, particularly heterocyclic systems with potential pharmacological relevance. nih.gov The development of these derivatives often involves cyclization reactions utilizing the keto-acid functionality of the benzoylpropionic acid scaffold. consensus.app

One of the most prominent classes of derivatives is the pyridazinones. These are synthesized by the condensation reaction of β-benzoylpropionic acid with hydrazine (B178648) hydrate (B1144303) or its substituted analogues. orientjchem.orgresearchgate.net For instance, refluxing β-benzoylpropionic acid with hydrazine hydrate in ethanol (B145695) yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one. orientjchem.org This core structure can be further functionalized. For example, reaction with benzoyl chloride in the presence of potassium carbonate and acetone (B3395972) leads to N-acylation, producing 2-benzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one. orientjchem.org The pyridazinone scaffold is a key feature in molecules explored for various biological activities, including anti-inflammatory effects. nih.gov

Beyond pyridazinones, β-benzoylpropionic acid is a precursor for other heterocyclic systems. The reaction with acid hydrazides in the presence of a dehydrating agent like sulfuric acid can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. ijariit.com These synthetic pathways demonstrate the utility of β-benzoylpropionic acid as a building block in medicinal chemistry, enabling the creation of diverse molecular architectures. The Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride is a common starting point for obtaining the necessary β-aroylpropionic acids for these syntheses. consensus.apporientjchem.org

The table below highlights the synthesis of different classes of derivatives from β-benzoylpropionic acid.

| Derivative Class | Key Reagent | Reaction Conditions | Resulting Core Structure |

|---|---|---|---|

| Pyridazinones | Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one orientjchem.org |

| N-Acyl Pyridazinones | Benzoyl Chloride | Potassium carbonate, acetone | 2-Benzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one orientjchem.org |

| 1,3,4-Oxadiazoles | Acid Hydrazide | Sulfuric acid, reflux | 2,5-Disubstituted 1,3,4-Oxadiazole ijariit.com |

| Pyridazinones | 2,4-Dinitrophenyl hydrazine | Reflux in ethanol | 2-(2,4-Dinitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one orientjchem.org |

Biochemical Interconversions and Endogenous Metabolic Pathways of 2 Amino 4 Oxo 4 Phenylbutanoic Acid

Elucidation of Deamination and Reduction Mechanisms

The transformation of α-amino-β-benzoylpropionic acid involves a two-step process: a pH-dependent deamination followed by an enzymatic reduction. This sequence is crucial for its conversion to β-benzoylpropionic acid.

pH-Dependent Deamination Kinetics to β-Benzoylacrylic Acid

The initial step in the transformation of α-amino-β-benzoylpropionic acid is a slow deamination process that occurs at physiological pH, yielding β-benzoylacrylic acid. arvojournals.org This non-enzymatic reaction is dependent on the pH of the surrounding environment. Investigations have shown that after a 48-hour incubation period in an aqueous solution, approximately 35% of α-amino-β-benzoylpropionic acid undergoes deamination. arvojournals.org This chemical transformation is a key initiating event, setting the stage for subsequent enzymatic action.

Subsequent Enzymatic Reduction of β-Benzoylacrylic Acid to β-Benzoylpropionic Acid

Following deamination, the newly formed β-benzoylacrylic acid is readily reduced to β-benzoylpropionic acid. arvojournals.org This reduction is an enzymatic process, as evidenced by the rapid and near-complete conversion observed in lens tissue incubations. arvojournals.org While the deamination is a slow chemical process, the subsequent reduction is a swift enzymatic reaction. arvojournals.org In lens tissue, the reduction of β-benzoylacrylic acid is virtually 100%. arvojournals.org The enzymes responsible for this reduction are ene-reductases, which catalyze the reduction of α,β-unsaturated acids under mild, aqueous conditions. nih.govrsc.org

Integration into Endogenous Tryptophan Metabolism and Kynurenine (B1673888) Pathway Studies

The study of α-amino-β-benzoylpropionic acid provides valuable insights into the endogenous metabolism of tryptophan and its analogues within the kynurenine pathway. This pathway is the primary route for tryptophan catabolism, accounting for approximately 95% of its degradation. nih.govwikipedia.org

Investigating its Role as a Model Compound for UV Filter Biosynthesis in Ocular Tissues

In the human lens, a number of low-molecular-weight compounds act as UV filters, protecting ocular tissues from long-wave UV radiation. arvojournals.org One such compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside (AHBG), is structurally similar to metabolites of the kynurenine pathway. arvojournals.org The biosynthesis of AHBG is thought to occur through a deamination-reduction process analogous to the conversion of α-amino-β-benzoylpropionic acid. arvojournals.org The slow deamination of compounds with the kynurenine side chain, followed by rapid reduction of the resulting double bond, appears to be a key mechanism in the formation of these UV-filtering compounds. arvojournals.org The study of α-amino-β-benzoylpropionic acid as a model compound has been instrumental in establishing the feasibility of this deamination process at physiological pH. arvojournals.org

Metabolic Fates of Related Kynurenine Pathway Analogues

The kynurenine pathway involves a series of enzymatic steps that metabolize tryptophan into various bioactive molecules. nih.govbevital.no The initial and rate-limiting step is the conversion of tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govyoutube.com This is followed by hydrolysis to kynurenine. nih.gov Kynurenine can then be metabolized through several branches of the pathway, leading to the formation of compounds such as kynurenic acid, xanthurenic acid, and 3-hydroxykynurenine. wikipedia.orgbevital.no The metabolism of kynurenine analogues, including the deamination and reduction processes observed with α-amino-β-benzoylpropionic acid, highlights the diverse chemical transformations that can occur within this pathway. arvojournals.org The balance between these different metabolic fates is influenced by the activity of various enzymes and can have significant physiological consequences. nih.gov

General Principles of Alpha-Keto Acid Formation within Amino Acid Catabolism

The catabolism of amino acids is a fundamental metabolic process that involves the removal of the amino group and the subsequent breakdown of the remaining carbon skeleton. A key step in this process is the formation of α-keto acids.

The removal of the α-amino group from an amino acid, a process known as deamination, leads to the formation of an α-keto acid. wikipedia.orglibretexts.org This can occur through two primary mechanisms: transamination and oxidative deamination. libretexts.org Transamination involves the transfer of the amino group to an α-keto acid, typically α-ketoglutarate, to form a new amino acid (glutamate) and a new α-keto acid. libretexts.orglibretexts.org This reaction is catalyzed by aminotransferases. libretexts.org Oxidative deamination, on the other hand, directly removes the amino group as an ammonium (B1175870) ion, with the concurrent oxidation of the carbon skeleton. libretexts.org

The resulting α-keto acids can then enter central metabolic pathways, such as the citric acid cycle, to be used for energy production or as precursors for the synthesis of other molecules, including glucose and fatty acids. wikipedia.orglibretexts.org For instance, the carbon skeletons of various amino acids are converted into key metabolic intermediates like pyruvate, oxaloacetate, and α-ketoglutarate. libretexts.org The formation of α-keto acids is therefore a critical link between amino acid catabolism and the central energy-generating pathways of the cell. wikipedia.org

Enzymatic Modulations and Molecular Interaction Studies of α Amino β Benzoylpropionic Acid Derivatives

Inhibition of Key Metabolic Enzymes

Derivatives of α-Amino-β-benzoylpropionic acid have been investigated for their potential to inhibit enzymes crucial to metabolic pathways, offering insights into therapeutic strategies for a range of disorders.

The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism, and its dysregulation is implicated in several neurological and inflammatory diseases. nih.govfrontiersin.org Key enzymes in this pathway, such as kynureninase and kynurenine-3-hydroxylase (also known as kynurenine monooxygenase or KMO), represent significant targets for therapeutic intervention. frontiersin.orgnih.gov Inhibition of these enzymes can alter the balance of neuroactive metabolites, potentially reducing neurotoxic compounds and increasing neuroprotective ones like kynurenic acid. frontiersin.orgnih.gov

Research into substrate analogues of L-kynurenine has led to the development of potent inhibitors. For instance, β-benzoyl-L-alanine, the desamino analogue of L-kynurenine, acts as a competitive inhibitor of KMO. frontiersin.org Further studies identified meta-nitrobenzoylalanine as a particularly potent inhibitor of kynurenine hydroxylase, which also demonstrates inhibitory effects on kynureninase. nih.gov The inhibition of these enzymes in vivo has been shown to significantly increase the brain's concentration of kynurenic acid, leading to sedative and anticonvulsant effects in animal models. nih.gov Another analogue, 3-hydroxydesaminokynurenine, was found to be a potent mixed inhibitor of kynureninase from various species, including human, bacterial, and rat sources. researchgate.net

Table 1: Inhibition of Kynurenine Pathway Enzymes by α-Amino-β-benzoylpropionic Acid Analogues An interactive data table summarizing the inhibitory activity of various derivatives on key metabolic enzymes.

| Compound | Target Enzyme | Inhibition Constant (IC50 / Ki) | Species |

| meta-Nitrobenzoylalanine | Kynurenine Hydroxylase | IC50: 0.9 µM | Rat |

| meta-Nitrobenzoylalanine | Kynureninase | IC50: 100 µM | Rat |

| Nicotinylalanine | Kynurenine Hydroxylase | IC50: 900 µM | Rat |

| Nicotinylalanine | Kynureninase | IC50: 800 µM | Rat |

| β-Benzoyl-L-alanine | Kynurenine Monooxygenase (KMO) | Kd: 7.4 μM | Pseudomonas fluorescens |

| 3-Hydroxydesaminokynurenine | Kynureninase | Ki: 40 nM | Human (recombinant) |

| 3-Hydroxydesaminokynurenine | Kynureninase | Ki: 5 nM | Pseudomonas fluorescens |

| 3-Hydroxydesaminokynurenine | Kynureninase | Ki: 100 nM | Rat (hepatic) |

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation by producing prostaglandins. plos.org Its inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). plos.orgvanderbilt.edu While direct studies on α-Amino-β-benzoylpropionic acid are limited in this context, research on structurally related arylpropionic acids and other analogues provides valuable insights into COX-2 inhibition.

Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are instrumental in understanding how these inhibitors interact with the COX-2 active site. plos.orgnih.gov For example, studies on benzopyran derivatives, a class of selective COX-2 inhibitors, have shown that steric and hydrophobic properties are crucial for their biological activity. nih.gov Molecular docking simulations have identified key amino acid residues, such as Tyr-361 and Ser-516, within the COX-2 active site that are vital for binding. nih.gov

Experimental work on arylpropionic acid inhibitors, such as naproxen, has elucidated their binding mode. Crystal structures reveal that the carboxylate group of these inhibitors forms critical interactions at the base of the active site. vanderbilt.edu Computational analyses of various analogues, including those of oxyresveratrol, have further confirmed that hydrogen bonding and hydrophobic pi-interactions within the catalytic site are key determinants of inhibitory potency. mdpi.com These combined computational and experimental approaches guide the design of more potent and selective anti-inflammatory agents. nih.govmdpi.com

Table 2: COX-2 Inhibition by Structurally Related Analogues An interactive data table detailing the findings from studies on COX-2 inhibition.

| Compound Class / Specific Analogue | Key Findings | Computational Method |

| Benzopyran Derivatives | Steric and hydrophobic features are critical for activity. | 3D-QSAR |

| Arylpropionic Acids (e.g., Naproxen) | Carboxylate moiety interacts with the base of the active site; a novel interaction with Trp-387 was identified. | X-ray Crystallography |

| Oxyresveratrol Analogues | Dihydrooxyresveratrol showed the highest activity (IC50 of 11.50 µM); acetoxylated analogues showed strong binding energy. | Molecular Docking, DFT |

| Luteolin | Demonstrated notable in vitro COX-2 inhibition with an IC50 of 36.6 µmol/l. | In vitro assay, Molecular Docking |

Exploration of Immunoproteasome Inhibition by Structurally Related α-Amino Boronic Acid Derivatives

The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells, playing a key role in the immune response. researchgate.net Its selective inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and some cancers. researchgate.netnih.gov While not benzoylpropionic acids themselves, structurally related α-amino boronic acids are a prominent class of immunoproteasome inhibitors. researchgate.net

Boronic acids, such as the clinically approved drug bortezomib, function by forming a reversible adduct with a threonine residue in the catalytic site of the proteasome. nih.gov The development of inhibitors with greater selectivity for the immunoproteasome over the constitutive proteasome is a major research focus to minimize side effects. nih.gov For example, the epoxyketone inhibitor ONX 0914 (formerly PR-957) was identified as a selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome and has shown therapeutic efficacy in preclinical models of autoimmune diseases. researchgate.netnih.gov

The design of these inhibitors is increasingly aided by advanced techniques like cryo-electron microscopy, which allows for detailed structural analysis of the inhibitor-enzyme complex. researchgate.net This structural insight facilitates the rapid design and identification of novel α-aminoboronic acid derivatives with high selectivity, including dual inhibitors targeting multiple subunits of the immunoproteasome. researchgate.net

Table 3: Immunoproteasome Inhibitors with α-Amino Acid Scaffolds An interactive data table summarizing information on immunoproteasome inhibitors.

| Inhibitor | Chemical Class | Target Subunit(s) | Key Characteristic |

| Bortezomib | Dipeptidyl boronic acid | Constitutive & Immunoproteasome (CT-L, C-L) | First-in-class proteasome inhibitor. nih.govnih.gov |

| Ixazomib (MLN9708) | Boronic acid prodrug | Primarily β5 subunit, also T-L and C-L. nih.gov | Orally available, reversible binding. nih.gov |

| ONX 0914 | Epoxyketone | Selective for β5i (LMP7). researchgate.netnih.gov | Effective in preclinical autoimmune models. nih.gov |

| Marizomib | β-lactone | CT-L and T-L activities. nih.gov | Irreversible inhibitor, active against bortezomib-resistant cells. nih.gov |

| IPSI-001 | Not specified | >100-fold selectivity for immunoproteasome (CT-L). nih.gov | Induces apoptosis in hematological malignancy models. nih.gov |

Modulation of Ion Channels and Other Biological Receptors by Benzoylpropionic Acid Scaffolds

Ion channels are fundamental to neuronal signaling, and their modulation can profoundly impact cellular excitability and neurotransmission. nih.gov While direct evidence linking α-Amino-β-benzoylpropionic acid to ion channel modulation is not extensive, the broader benzoylpropionic acid scaffold and related amine-containing structures have been shown to interact with these targets.

For instance, studies have investigated the effects of various antidepressants, some of which share structural similarities with amine-containing ligands, on acid-sensing ion channels (ASICs). nih.gov ASICs are neuronal receptors involved in numerous central nervous system functions. Certain compounds, like amitriptyline, were found to modulate ASIC1a channels by shifting their activation and desensitization properties. nih.gov This modulation highlights how molecules with similar structural motifs can influence the function of critical biological receptors. The mechanisms of modulation are diverse, often involving G-protein coupled receptor signaling cascades that affect the activity of voltage-gated ion channels in axons, thereby influencing action potential propagation and neurotransmitter release. nih.gov

Biocatalytic Transformations Involving Structurally Analogous Carboxylic Acids

Biocatalysis, the use of enzymes to perform chemical transformations, offers a "green" and highly selective alternative to traditional chemical synthesis. nih.govuva.nl Carboxylic acids and their derivatives are important building blocks in the synthesis of pharmaceuticals and polymers, and numerous biocatalytic methods have been developed for their transformation. uva.nlelsevierpure.com

Enzymes such as lipases, nitrilases, and dehydrogenases are widely used in these processes. nih.gov For example, aldehyde dehydrogenases have been successfully employed for the chemoselective oxidation of aldehydes to produce carboxylic acids, a critical reaction in many industrial syntheses. uva.nl This biocatalytic method operates under mild conditions in aqueous environments and can utilize molecular oxygen as a benign oxidant. uva.nl Other notable transformations include the hydrolysis of nitriles by nitrilases and the reduction of carboxylic acids to their corresponding primary alcohols, a reaction catalyzed by enzymes from hyperthermophilic organisms like Pyrococcus furiosus. nih.govnih.gov These biocatalytic routes are increasingly being adopted for large-scale industrial production due to their high efficiency, selectivity, and sustainability. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantitative analysis of α-Amino-beta-benzoylpropionic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including α-Amino-beta-benzoylpropionic acid. Reversed-phase HPLC is a commonly employed method for separating amino acids. nih.govnih.gov The separation is typically achieved on columns such as Zorbax TMS, CN, ODS, and C8. nih.gov For the analysis of amino acids, derivatization is often necessary to enhance their detection. nih.govnih.gov A semi-automated method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) has been validated for the quantitative analysis of amino acids. nih.gov This derivatization is performed automatically by the HPLC autosampler just before injection, which helps to control the reaction kinetics and avoid instability issues. nih.govnih.gov

The mobile phase composition is a critical parameter in HPLC separations. For instance, aqueous copper sulfate (B86663) (e.g., 1.8 x 10⁻³ M at pH 4.1) has been used as a mobile phase for the separation of α-amino acids on reversed-phase columns. nih.gov Gradient elution systems, often involving two solvents, are also frequently used to achieve optimal separation. nih.gov Fluorescence detection is a sensitive method for quantifying derivatized amino acids. nih.gov The entire analytical process, from derivatization to detection, can be automated to ensure high reproducibility. nih.gov

The table below summarizes typical parameters for HPLC analysis of amino acids.

| Parameter | Description |

| Column | Reversed-phase (e.g., Zorbax TMS, CN, ODS, C8) |

| Derivatization Agent | o-phthalaldehyde (OPA) with a thiol, such as 2-mercaptoethanol |

| Mobile Phase | Aqueous buffers (e.g., copper sulfate solution), often with an organic modifier in a gradient elution |

| Detection | Fluorescence or UV-Vis |

| Quantification | Based on peak area compared to a standard curve |

This validated HPLC methodology allows for the accurate and precise quantification of amino acids in various samples and can be adapted for monitoring the progress of reactions involving α-Amino-beta-benzoylpropionic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the analysis of amino acids, including for trace-level detection. nih.govsigmaaldrich.com However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to make them amenable to GC analysis. sigmaaldrich.comnih.gov This process involves converting the polar functional groups (amino and carboxyl groups) into more volatile and thermally stable derivatives. sigmaaldrich.com

A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. sigmaaldrich.com Another approach involves esterification, for example, using 2 M HCl in methanol (B129727) to form methyl esters. nih.gov

The derivatized amino acids are then separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer. nih.gov The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation patterns of the derivatives. sigmaaldrich.comnih.gov For accurate quantification, especially in complex biological matrices, the use of stable-isotope labeled internal standards is recommended. scispace.com

Below is a table outlining typical GC-MS parameters for amino acid analysis.

| Parameter | Description |

| Derivatization | Silylation (e.g., with MTBSTFA) or esterification followed by acylation. |

| GC Column | Capillary column (e.g., DB-5MS, SLB-5ms). nih.govsigmaaldrich.com |

| Carrier Gas | Helium. nih.gov |

| Injection Mode | Split or splitless. |

| MS Ionization | Electron Ionization (EI). |

| MS Detection | Full scan or Selected Ion Monitoring (SIM). researchgate.net |

GC-MS offers high sensitivity and specificity, making it suitable for the trace analysis of α-Amino-beta-benzoylpropionic acid, particularly when it is present in low concentrations or within complex sample matrices.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise chemical structure of α-Amino-beta-benzoylpropionic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectrophotometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules like α-Amino-beta-benzoylpropionic acid. arxiv.org It provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For α-Amino-beta-benzoylpropionic acid, one would expect to see distinct signals for the aromatic protons of the benzoyl group, the methine proton at the α-carbon, and the methylene (B1212753) protons at the β-carbon. rsc.org The chemical shifts (δ) of these protons are influenced by neighboring functional groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in α-Amino-beta-benzoylpropionic acid will give a distinct signal. This includes the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the α-carbon, and the β-carbon. beilstein-journals.org

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. beilstein-journals.org A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity of the aliphatic chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. nih.gov

The following table summarizes the expected NMR data for α-Amino-beta-benzoylpropionic acid, though specific values can vary based on the solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | ~7.4-8.0 | ~128-138 |

| α-Proton | ~4.0-4.5 | ~50-55 |

| β-Protons | ~3.2-3.8 | ~35-40 |

| Carboxyl Carbon | - | ~170-175 |

| Ketone Carbonyl | - | ~195-200 |

Detailed analysis of NMR spectra is crucial for the unambiguous structural confirmation of α-Amino-beta-benzoylpropionic acid.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition and structure of α-Amino-beta-benzoylpropionic acid. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its molecular formula. rsc.org

For α-Amino-beta-benzoylpropionic acid (C₁₀H₁₁NO₃), the theoretical exact mass is 193.0739 g/mol . nih.gov HRMS can measure this mass with high precision, confirming the elemental composition. rsc.org

In addition to precise mass measurement, tandem mass spectrometry (MS/MS) with techniques like collision-induced dissociation (CID) is used to study the fragmentation patterns of the protonated molecule [M+H]⁺. nih.govresearchgate.net The way the molecule breaks apart provides valuable structural information. Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net

For α-Amino-beta-benzoylpropionic acid, characteristic fragment ions would be expected from the loss of the carboxylic acid group, cleavage of the bond between the α- and β-carbons, and fragmentation of the benzoyl group. The major fragments observed would help to piece together the structure of the original molecule.

The table below outlines key information obtained from HRMS analysis.

| Analysis Type | Information Provided |

| Precise Mass Measurement | Confirms the elemental formula (C₁₀H₁₁NO₃). rsc.org |

| Fragmentation Analysis (MS/MS) | Provides structural information based on characteristic neutral losses and fragment ions. nih.govresearchgate.net |

HRMS is a powerful tool that, in conjunction with other spectroscopic methods, provides definitive evidence for the structure of α-Amino-beta-benzoylpropionic acid.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are valuable techniques that provide complementary information for the structural analysis of α-Amino-beta-benzoylpropionic acid by identifying key functional groups and conjugated systems.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org For α-Amino-beta-benzoylpropionic acid, the IR spectrum would be expected to show distinct absorption bands corresponding to:

O-H stretch of the carboxylic acid, which is typically a broad band.

N-H stretch of the primary amine. rsc.org

C=O stretch of the carboxylic acid and the ketone. These would likely appear as two distinct, strong absorptions. rsc.org

C=C stretches of the aromatic ring.

C-N and C-O stretches .

The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. researchgate.net The benzoyl group in α-Amino-beta-benzoylpropionic acid contains a conjugated π-system (the benzene (B151609) ring and the carbonyl group), which will absorb UV light. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. researchgate.netresearchgate.net The position and intensity of these absorptions can be influenced by the solvent.

The following table summarizes the expected spectroscopic data from IR and UV-Vis analysis.

| Spectroscopic Technique | Expected Features for α-Amino-beta-benzoylpropionic acid |

| Infrared (IR) | Broad O-H stretch, N-H stretch, two distinct C=O stretches, aromatic C=C stretches. |

| UV-Visible (UV-Vis) | Absorption maxima characteristic of the benzoyl chromophore (π → π* and n → π* transitions). researchgate.netresearchgate.net |

Together, IR and UV-Vis spectroscopy offer a rapid and effective means of confirming the presence of key structural motifs in α-Amino-beta-benzoylpropionic acid.

Development and Validation of Analytical Protocols for Complex Biological Matrices

The quantification of α-Amino-β-benzoylpropionic acid in biological samples necessitates highly sensitive and selective analytical methods to distinguish it from endogenous matrix components. The primary analytical techniques suitable for this purpose are based on chromatography coupled with mass spectrometry, which are the gold standard for bioanalytical assays.

Methodological Approach:

A typical analytical workflow for α-Amino-β-benzoylpropionic acid would involve sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. For plasma or serum, this is commonly achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol. This process not only removes high-molecular-weight interferences but also releases the analyte into the solvent. For more complex matrices like tissue homogenates, a more rigorous extraction method such as solid-phase extraction (SPE) may be employed to achieve a cleaner sample extract. The use of a stable-isotope labeled internal standard of α-Amino-β-benzoylpropionic acid is highly recommended to be added at the beginning of the sample preparation process to account for any variability during extraction and analysis.

Derivatization: To enhance the chromatographic retention and ionization efficiency of α-Amino-β-benzoylpropionic acid, a derivatization step is often beneficial. The primary amino group of the compound can be derivatized using various reagents. One such common reagent is benzoyl chloride, which reacts with amines to form benzoyl derivatives. nih.govakjournals.comrsc.org This derivatization not only improves the compound's properties for reversed-phase chromatography but can also enhance its response in the mass spectrometer.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice for separating α-Amino-β-benzoylpropionic acid from other components in the sample extract. A reversed-phase C18 column is typically used for the separation of such moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure optimal separation.

Detection and Quantification: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. tandfonline.comresearchgate.net The analysis would be performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the derivatized or underivatized α-Amino-β-benzoylpropionic acid is selected and fragmented, and a specific product ion is monitored for quantification. This technique provides excellent specificity, minimizing the potential for interference from other co-eluting compounds.

Method Validation:

Any newly developed analytical method for α-Amino-β-benzoylpropionic acid would require rigorous validation according to regulatory guidelines (e.g., FDA or EMA). The validation process ensures that the method is reliable for its intended purpose and would typically include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Representative Research Findings for Analogous Compounds:

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

|---|---|---|---|---|

| Kynurenine (B1673888) | 10 - 2000 | 10 | -5.6 to 4.5 | ≤ 6.8 |

| Kynurenic Acid | 0.5 - 100 | 0.5 | -6.2 to 3.4 | ≤ 7.1 |

| Anthranilic Acid | 0.5 - 100 | 0.5 | -4.8 to 5.2 | ≤ 8.3 |

| 3-Hydroxykynurenine | 0.2 - 40 | 0.2 | -7.1 to 6.3 | ≤ 9.5 |

| Quinolinic Acid | 5 - 1000 | 5 | -5.9 to 4.1 | ≤ 6.5 |

| Tryptophan | 500 - 100000 | 500 | -3.3 to 2.8 | ≤ 5.2 |

Rational Design and Synthesis of Functionalized α Amino β Benzoylpropionic Acid Derivatives

Design Principles for Structure-Activity Relationship (SAR) Investigations

The rational design of functionalized α-amino-β-benzoylpropionic acid derivatives hinges on a systematic exploration of its structure-activity relationships (SAR). The core structure, featuring a flexible three-carbon backbone, a primary amine, a carboxylic acid, and a benzoyl group, presents multiple sites for modification to probe and optimize biological activity. SAR studies are crucial not only for identifying potent and selective ligands but also for understanding the molecular interactions that govern their function. acs.org

Key modification sites for SAR studies on the α-amino-β-benzoylpropionic acid scaffold include:

The Benzoyl Ring: The aromatic ring is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups, or varying their position (ortho, meta, para), can modulate the electronic properties, hydrophobicity, and steric profile of the molecule. This can influence binding affinity and selectivity for a biological target.

The α-Position: Appending substituents to the α-carbon can significantly impact the molecule's conformational flexibility and its interaction with target proteins. Structure-activity investigations on other β-amino acid-containing antagonists have shown that substitution at this position can lead to potent agents. nih.gov

The β-Position: The carbon bearing the benzoyl group is another critical site. Adding substituents here can alter the spatial relationship between the aromatic ring and the amino acid backbone, which is often crucial for receptor binding. nih.gov

The Amino and Carboxyl Groups: These functional groups can be modified to create prodrugs, alter solubility, or introduce new interaction points. For example, the amino group can be acylated or alkylated, while the carboxyl group can be esterified or converted to an amide.

A common strategy in SAR is the use of conformational restriction, which can be achieved by incorporating the scaffold into cyclic structures. This approach reduces the molecule's flexibility, which can lead to higher binding affinity and selectivity by locking it into a "bioactive" conformation. acs.org The insights from these systematic modifications are essential for building a pharmacophore model, which defines the key structural features required for biological activity.

Table 1: Potential Modifications for SAR Studies

| Modification Site | Example Substituents/Modifications | Potential Impact |

| Benzoyl Ring | Halogens (F, Cl, Br), Alkoxy (e.g., -OCH₃), Alkyl, Nitro (-NO₂) | Altered electronics, hydrophobicity, steric interactions |

| α-Position | Methyl, Ethyl, Hydroxymethyl | Modified conformational flexibility, new chiral center |

| β-Position | Alkyl groups, Hydroxyl groups | Changed spatial orientation of the benzoyl group |

| Amino Group | Acetylation, Benzylation, Boc-protection | Prodrug potential, altered polarity, new H-bonding |

| Carboxyl Group | Esterification (Methyl, Ethyl), Amidation | Improved cell permeability, prodrug potential, new H-bonding |

Synthesis of Heterocyclic and Extended Aromatic Analogues

Expanding the chemical diversity of α-amino-β-benzoylpropionic acid involves the synthesis of analogues containing heterocyclic systems or extended aromatic structures. These modifications can introduce new pharmacophoric elements, improve binding to biological targets, and alter the physicochemical properties of the parent molecule.

One powerful method for creating heterocyclic structures from amino acids is through 1,3-dipolar cycloaddition reactions using azomethine ylides. beilstein-journals.org These ylides can be generated from the amino acid via decarboxylation and then reacted with various dipolarophiles to construct five-membered heterocyclic rings like pyrrolidines. This approach offers a streamlined way to produce diverse and complex structures. beilstein-journals.org

Another strategy involves converting the amino acid into a more reactive intermediate. For example, the carboxylic acid can be converted to an acid chloride or the amine to a hydrazide. These intermediates can then be reacted with appropriate reagents to form a variety of heterocyclic systems, such as pyrazoles, pyridazines, thiazepines, and oxazepines. rdd.edu.iq The synthesis of quinazoline-fused heterocycles from amino acid starting materials has also been reported, yielding triazino-, triazepino-, and triazocinoquinazolinones. nih.gov

The synthesis of extended aromatic analogues can be achieved by replacing the benzoyl group with larger aromatic systems like naphthyl or biphenyl (B1667301) groups. This is often accomplished through the alkylation of a suitable amino acid precursor. For instance, a protected glycine (B1666218) enolate can be alkylated with a haloalkane containing the desired aromatic moiety. open.ac.uk

Table 2: Synthetic Strategies for Novel Analogues

| Analogue Type | Synthetic Method | Starting Material | Resulting Structure |

| Pyrrolidine | Decarboxylative [3+2] Cycloaddition | α-Amino-β-benzoylpropionic acid + Maleimide | Pyrrolidine-fused derivative |

| Pyridazine | Condensation/Cyclization | α-Amino-β-benzoylpropionic acid hydrazide + Dicarbonyl compound | Pyridazine-containing analogue |

| Thiazepine | Multi-step synthesis | α-Amino-β-benzoylpropionic acid-derived thiourea | Thiazepine-fused derivative |

| Naphthyl Analogue | Enolate Alkylation | Protected glycine derivative + Bromomethylnaphthalene | α-Amino acid with a naphthyl side chain |

Chemo-Enzymatic Approaches in Derivative Synthesis

Chemo-enzymatic synthesis combines the efficiency and versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly valuable for producing enantiomerically pure unnatural amino acids and their derivatives. nih.govqut.edu.au Enzymes like lipases, proteases, and aminotransferases are powerful tools in this context.

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic amino acid esters. semanticscholar.org In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. For example, lipase (B570770) PSIM from Burkholderia cepasia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding the unreacted ester and the product acid in high enantiomeric excess (≥99%). semanticscholar.org Lipases, such as Candida antarctica lipase B (CALB), can also catalyze the Michael addition of amines to acrylates to form β-amino acid esters under mild conditions. mdpi.com Furthermore, lipases can be used for the chemoselective acylation of amino alcohols, preferentially reacting with the amine group over the hydroxyl group. acs.org

Oxidase/Reductase Systems: A powerful deracemization technique uses an enantioselective oxidase with a non-selective chemical reducing agent. The oxidase converts one enantiomer (e.g., the D-isomer) into an imino acid intermediate. This intermediate is then non-selectively reduced back to the racemic amino acid by an agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net Over time, this cycle converts the entire racemic starting material into a single desired enantiomer (the L-isomer) with high yield and optical purity. qut.edu.auresearchgate.net

Transaminase-Based Synthesis: β-transaminases are promising biocatalysts for the synthesis of chiral β-amino acids. nih.gov These enzymes can transfer an amino group from a donor molecule to a β-keto acid, producing a β-amino acid. The S-selective transaminase from Mesorhizobium sp., for instance, can be used to produce (S)-β-phenylalanine from its corresponding keto acid. nih.gov Combining enzymatic transamination with a chemical reduction step, such as the hydrogenation of the resulting imine, can afford cyclic non-canonical amino acids with high diastereoselectivity. nih.gov

These chemo-enzymatic methods offer green and efficient routes to a wide range of α-amino-β-benzoylpropionic acid derivatives with high optical purity, which is often a critical requirement for pharmaceutical applications.

Table 3: Chemo-Enzymatic Synthesis Methods

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic ester of α-amino-β-benzoylpropionic acid | Enantiopure ester and enantiopure acid | High enantioselectivity (ee >99%) |

| Oxidase + Reductant | Deracemization | Racemic α-amino-β-benzoylpropionic acid | Single enantiomer of the amino acid | Theoretical yield up to 100% |

| Transaminase | Asymmetric Synthesis | 3-oxo-3-phenylpropanoic acid | (S)-α-Amino-β-benzoylpropionic acid | High stereoselectivity |

| Lipase | Michael Addition | Aniline + Acrylate | β-Amino acid ester | Mild, green reaction conditions |

Contemporary Research Directions and Future Perspectives on 2 Amino 4 Oxo 4 Phenylbutanoic Acid

Untangling Complex Biological Pathways and Metabolic Interplay

2-Amino-4-oxo-4-phenylbutanoic acid has been identified as a derivative of L-homophenylalanine and an inhibitor of kynurenine-3-monooxygenase (KMO), previously known as kynurenine-3-hydroxylase. nih.gov This positions the compound as a significant modulator of the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism, accounting for the degradation of approximately 95% of non-protein tryptophan. nih.govorientjchem.org The kynurenine pathway is a critical metabolic route that produces several neuroactive compounds and is implicated in immune regulation and neurodegenerative disorders. nih.govorientjchem.org

The inhibition of KMO by 2-Amino-4-oxo-4-phenylbutanoic acid and its derivatives can lead to a shift in the balance of kynurenine pathway metabolites. nih.gov Specifically, it can decrease the production of 3-hydroxykynurenine and downstream products like quinolinic acid, a known NMDA receptor agonist and neurotoxin. nih.gov Concurrently, this inhibition can lead to an accumulation of kynurenine, which can then be shunted towards the production of kynurenic acid, an antagonist of ionotropic glutamate (B1630785) receptors. nih.gov Given the role of quinolinic acid and kynurenic acid in neuronal excitotoxicity and neuroinflammation, the ability of 2-Amino-4-oxo-4-phenylbutanoic acid to modulate their levels underscores its therapeutic potential in conditions characterized by kynurenine pathway dysregulation, such as Huntington's disease and other neurodegenerative disorders. nih.gov Further research into the precise metabolic fate and interplay of 2-Amino-4-oxo-4-phenylbutanoic acid within these complex pathways is crucial for a comprehensive understanding of its biological effects. The compound's relationship with L-homophenylalanine, a precursor for angiotensin-converting enzyme (ACE) inhibitors, also suggests potential, though less explored, connections to cardiovascular regulatory pathways. nih.govnih.gov

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling have emerged as indispensable tools for predicting the properties and interactions of bioactive molecules like 2-Amino-4-oxo-4-phenylbutanoic acid, thereby guiding and accelerating experimental research.

Density Functional Theory (DFT) Studies: Recent theoretical studies using Density Functional Theory (DFT) have been conducted on the closely related compound, 2,4-dioxo-4-phenylbutanoic acid, to investigate its structural and electronic properties. bldpharm.com These quantum chemical calculations help in understanding the impact of non-covalent interactions, such as cation-π interactions and intramolecular hydrogen bonds, on the molecule's stability and reactivity in different solvent environments. bldpharm.com Such studies are foundational for predicting how 2-Amino-4-oxo-4-phenylbutanoic acid might behave in the microenvironment of an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: While specific QSAR studies on 2-Amino-4-oxo-4-phenylbutanoic acid are not widely published, this methodology is highly relevant for this class of compounds. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. rsc.orgnih.gov For instance, QSAR and molecular docking studies on chalcone (B49325) derivatives, which share some structural similarities with the target compound, have been used to design new molecules with potential anticancer activity. nih.gov These in silico approaches can predict the biological activity of novel derivatives of 2-Amino-4-oxo-4-phenylbutanoic acid and elucidate the key structural features required for its inhibitory effect on enzymes like KMO. Molecular docking simulations can further provide a three-dimensional model of the interaction between the compound and its target protein, highlighting the specific amino acid residues involved in binding.

The following table summarizes key computational parameters that are typically evaluated in such studies:

| Computational Method | Information Gained | Relevance to 2-Amino-4-oxo-4-phenylbutanoic acid Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic properties, molecular geometry, stability, and reactivity. | Predicts the intrinsic properties of the molecule and its behavior in different environments, aiding in the understanding of its interaction with biological targets. |

| Molecular Docking | Binding affinity, binding mode, and key interactions with a target protein. | Provides a virtual model of how 2-Amino-4-oxo-4-phenylbutanoic acid binds to enzymes like kynurenine-3-monooxygenase, guiding the design of more potent inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new derivatives. | Enables the design of novel analogs of 2-Amino-4-oxo-4-phenylbutanoic acid with improved therapeutic properties based on their structural modifications. |

Innovations in Biocatalysis for Sustainable Synthesis of Related Compounds

The synthesis of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical industry. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical synthesis.

Asymmetric Synthesis using Transaminases: A significant advancement in the synthesis of 2-Amino-4-oxo-4-phenylbutanoic acid is the use of transaminases. Research has demonstrated the asymmetric synthesis of the (S)-enantiomer of 2-Amino-4-oxo-4-phenylbutanoic acid from 2-oxo-4-phenylbutyric acid using a recombinant aromatic amino acid transaminase from Enterobacter sp. with L-aspartate as the amino donor. mdpi.com This biocatalytic method achieves high conversion yields and excellent enantiomeric excess, highlighting its potential for industrial-scale production. mdpi.com The use of whole recombinant cells overexpressing the enzyme simplifies the process and avoids the need for costly cofactor regeneration.

Other Biocatalytic Approaches for Related Compounds: The broader field of biocatalysis for amino acid synthesis provides a rich toolbox that can be applied to produce a variety of compounds related to 2-Amino-4-oxo-4-phenylbutanoic acid.

Phenylalanine Dehydrogenase (PheDH): The reductive amination of 2-oxo-4-phenylbutanoic acid catalyzed by L-phenylalanine dehydrogenase is another promising route for the synthesis of L-homophenylalanine. rsc.org This reaction requires a nicotinamide (B372718) cofactor (NADH), which can be efficiently regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase. rsc.org

Phenylalanine Ammonia (B1221849) Lyases (PALs): PALs catalyze the reversible amination of cinnamic acid derivatives to produce various phenylalanine analogs. While the equilibrium of this reaction often favors deamination, process intensification strategies, such as using high concentrations of ammonia and immobilized enzymes in continuous flow reactors, can drive the reaction towards the synthesis of valuable non-natural amino acids.

Enzymatic Kinetic Resolution: For the separation of racemic mixtures, enzymatic kinetic resolution is a powerful technique. Lipases and acylases can be used to selectively acylate or deacylate one enantiomer of a racemic amino acid derivative, allowing for the separation of the two enantiomers with high optical purity.

The table below showcases different enzymatic strategies for the synthesis of 2-Amino-4-oxo-4-phenylbutanoic acid and related compounds:

| Enzyme Class | Reaction Type | Substrate(s) | Product(s) | Key Advantages |

|---|---|---|---|---|

| Transaminase | Asymmetric Amination | 2-Oxo-4-phenylbutyric acid, Amino donor (e.g., L-aspartate) | (S)-2-Amino-4-oxo-4-phenylbutanoic acid | High enantioselectivity, use of inexpensive amino donors. |

| Phenylalanine Dehydrogenase | Reductive Amination | 2-Oxo-4-phenylbutanoic acid, Ammonia, NADH | L-Homophenylalanine | High conversion with cofactor regeneration. |

| Phenylalanine Ammonia Lyase | Hydroamination | Cinnamic acid derivatives, Ammonia | Phenylalanine analogs | Sustainable synthesis from readily available precursors. |

| Lipase (B570770)/Acylase | Kinetic Resolution | Racemic N-acyl-2-amino-4-oxo-4-phenylbutanoic acid | Enantiopure amino acid and ester | High enantiomeric excess of both enantiomers. |

Application of Advanced Spectroscopic Techniques for Dynamic Biochemical Studies

To fully comprehend the biological role of 2-Amino-4-oxo-4-phenylbutanoic acid, it is essential to study its dynamic interactions with biological macromolecules and its transformations within metabolic pathways. Advanced spectroscopic techniques are pivotal in providing such insights at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions and obtaining structural and dynamic information in solution. For a compound like 2-Amino-4-oxo-4-phenylbutanoic acid, techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify its binding to a target enzyme like KMO and map the parts of the molecule involved in the interaction. Furthermore, 1H-15N HSQC NMR titration experiments with an isotopically labeled protein can reveal the specific amino acid residues in the enzyme's active site that are perturbed upon ligand binding. Recent physicochemical characterization of kynurenine pathway metabolites has utilized NMR-pH titrations to determine their acid-base properties, which is crucial for understanding their behavior under physiological conditions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the secondary structure of proteins and the changes that occur upon ligand binding. By analyzing the amide I and amide II bands of a protein in the presence and absence of 2-Amino-4-oxo-4-phenylbutanoic acid, it is possible to detect conformational changes in the enzyme induced by the binding event. Time-resolved FTIR spectroscopy can further be employed to study the kinetics of these interactions and the enzymatic reaction in real-time. nih.gov

The application of these techniques is summarized in the table below:

| Spectroscopic Technique | Type of Information | Application to 2-Amino-4-oxo-4-phenylbutanoic acid Studies |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Binding affinity, interaction sites, structural and dynamic changes in protein and ligand. | Characterizing the interaction with kynurenine-3-monooxygenase and determining its solution structure and dynamics. |

| Mass Spectrometry (MS) | Quantification of the compound and its metabolites in biological samples. | Metabolic profiling to understand its metabolic fate and its effect on the kynurenine pathway. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Protein secondary structure changes upon ligand binding. | Investigating conformational changes in the target enzyme induced by the binding of 2-Amino-4-oxo-4-phenylbutanoic acid. |

Q & A

Q. What are the established synthetic routes for alpha-amino-beta-benzoylpropionic acid, and what factors influence reaction efficiency?

Alpha-amino-beta-benzoylpropionic acid is typically synthesized via condensation reactions between benzoylacetic acid derivatives and amino acid precursors. Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Reaction efficiency depends on purity of starting materials and rigorous exclusion of moisture . Researchers should document reaction conditions, including stoichiometry and purification steps (e.g., recrystallization or column chromatography), to ensure reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing alpha-amino-beta-benzoylpropionic acid, and how should data interpretation be validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural confirmation. Infrared (IR) spectroscopy validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Data interpretation must cross-reference literature values and use pure reference standards to eliminate solvent or impurity artifacts . Purity should be verified via HPLC (>95% peak area) .

Q. What chromatographic methods are optimal for purity assessment of alpha-amino-beta-benzoylpropionic acid?

Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is recommended. Mobile phases often combine acetonitrile/water (with 0.1% TFA) under gradient elution. For preliminary screening, TLC on silica gel (ethyl acetate:hexane = 3:1) with ninhydrin staining detects amine-containing impurities. Ensure minimal sample degradation by avoiding prolonged exposure to light or high temperatures during analysis .

Q. What are the key solubility and partitioning properties of alpha-amino-beta-benzoylpropionic acid relevant to pharmacological studies?

Solubility profiles should be determined in buffers (pH 1–10) using shake-flask methods, followed by HPLC quantification. Partition coefficients (logP) can be measured via octanol-water partitioning. These properties inform bioavailability and formulation strategies. Researchers must report temperature, ionic strength, and buffer composition to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports on the compound’s stability under varying pH conditions?

Conduct controlled stability studies using standardized buffers (e.g., phosphate or citrate) across physiological pH ranges (1.2–7.4). Monitor degradation via HPLC-MS and kinetic modeling (e.g., first-order decay). Discrepancies may arise from differences in analytical sensitivity or storage conditions. Meta-analysis of existing data using frameworks like FINER (Feasible, Novel, Ethical, Relevant) helps identify methodological inconsistencies .

Q. What methodological considerations are critical when designing kinetic studies of alpha-amino-beta-benzoylpropionic acid’s reactivity?

Control variables such as temperature (±0.1°C), solvent degassing (to prevent oxidation), and substrate concentration. Use stopped-flow techniques for fast reactions or periodic sampling for slower processes. Data should be analyzed using nonlinear regression to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡). Validate models with independent replicates and report confidence intervals .

Q. How should researchers approach structural elucidation when crystallographic data is unavailable?

Combine 2D NMR (e.g., NOESY for spatial proximity) with computational methods (DFT calculations for optimized geometries). Compare experimental IR/Raman spectra with simulated vibrational modes. If ambiguity persists, derivatization (e.g., esterification) or chiral chromatography can resolve stereochemical uncertainties. Cross-disciplinary collaboration with crystallography experts is advised .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. For multi-dose experiments, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare group means. Control for batch effects by randomizing sample preparation and including internal standards. Transparent reporting of effect sizes and power analysis is essential to avoid Type I/II errors .

Methodological Best Practices

- Data Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-testing. For example, compare degradation rates (Outcome) across synthetic batches (Population) using standardized protocols (Intervention) versus literature methods (Comparison) .

- Experimental Reproducibility : Adhere to guidelines for detailed methodology sections, including equipment calibration, reagent sources, and raw data archiving .

- Ethical Data Reporting : Disclose conflicts of interest and ensure compliance with institutional review protocols if human-derived samples are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.